Thiophene, 2,5-bis(4-chlorophenyl)-
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Overview
Description
Thiophene, 2,5-bis(4-chlorophenyl)- is a derivative of thiophene, a five-membered aromatic heterocycle containing sulfur. This compound is characterized by the presence of two 4-chlorophenyl groups attached at the 2 and 5 positions of the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene, 2,5-bis(4-chlorophenyl)- typically involves the condensation of thiophene with 4-chlorobenzaldehyde under acidic conditions. One common method is the Friedel-Crafts acylation, where thiophene reacts with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of thiophene derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Thiophene, 2,5-bis(4-chlorophenyl)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into thiophene 1-oxides or fully reduced thiophene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include thiophene 1,1-dioxides, thiophene 1-oxides, and various substituted thiophene derivatives .
Scientific Research Applications
Thiophene, 2,5-bis(4-chlorophenyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of thiophene, 2,5-bis(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating charge transfer processes in organic electronic devices. In biological systems, it may interact with cellular proteins and enzymes, modulating their activity and leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene, 2,5-diphenyl-: Similar structure but lacks the chlorine atoms, resulting in different electronic properties.
Thiophene, 2,5-bis(4-methylphenyl)-: Contains methyl groups instead of chlorine, affecting its reactivity and applications.
Uniqueness
Thiophene, 2,5-bis(4-chlorophenyl)- is unique due to the presence of chlorine atoms, which enhance its electron-withdrawing properties. This makes it particularly useful in the development of organic electronic materials and as a precursor for further functionalization .
Properties
CAS No. |
82366-97-0 |
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Molecular Formula |
C16H10Cl2S |
Molecular Weight |
305.2 g/mol |
IUPAC Name |
2,5-bis(4-chlorophenyl)thiophene |
InChI |
InChI=1S/C16H10Cl2S/c17-13-5-1-11(2-6-13)15-9-10-16(19-15)12-3-7-14(18)8-4-12/h1-10H |
InChI Key |
OAMKIKJEEIPWSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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